PT-ttpy PT-ttpy
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505912
InChI: InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+1/p-2
SMILES:
Molecular Formula: C22H17Cl2N3Pt-
Molecular Weight: 589.4 g/mol

PT-ttpy

CAS No.:

Cat. No.: VC16505912

Molecular Formula: C22H17Cl2N3Pt-

Molecular Weight: 589.4 g/mol

* For research use only. Not for human or veterinary use.

PT-ttpy -

Specification

Molecular Formula C22H17Cl2N3Pt-
Molecular Weight 589.4 g/mol
IUPAC Name chloroplatinum;4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride
Standard InChI InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+1/p-2
Standard InChI Key ARVAWSYKUVYZLC-UHFFFAOYSA-L
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt]

Introduction

Chemical Structure and Design Rationale of PT-ttpy

Core Architecture and Ligand Modifications

PT-ttpy belongs to the family of terpyridine platinum(II) complexes, characterized by a central platinum atom coordinated to a tridentate terpyridine ligand. The ligand scaffold consists of three pyridine rings, with a para-tolyl group appended to the central pyridine to enhance aromatic surface area (Figure 1A) . This structural modification increases both G4 binding affinity and selectivity by preventing intercalation into duplex DNA. X-ray crystallography confirms a square-planar geometry around the platinum center, with the fourth coordination site occupied by a labile chloride ligand that facilitates DNA platination .

Structure-Activity Relationship (SAR) Insights

Comparative studies with analogues highlight critical SAR trends:

  • Aromatic Surface Expansion: Addition of the tolyl group in PT-ttpy improves G4 stabilization (ΔTₘ = +15–25°C) versus unmodified Pt-tpy (ΔTₘ = +5–10°C) .

  • Labile Ligand Requirement: The chloride ligand in PT-ttpy enables covalent DNA adduct formation, unlike non-labile derivatives like Pt(PA)-tpy, which show no platination capacity .

  • Protonable Side Chains: Analogues such as Pt-ctpy incorporate cationic side chains for improved solubility but exhibit reduced platination efficiency compared to PT-ttpy .

Table 1: G4 Stabilization and Platination Efficiency of Terpyridine Platinum Complexes

ComplexΔTₘ (c-myc)Platination Yield (c-myc)Mitochondrial Uptake (ng Pt/5×10⁶ cells)
PT-ttpy+25°C60%18.5 ± 2.1
Pt-tpy+10°C30%9.8 ± 1.3
Pt-BisQ+20°C<5%Not tested
CisplatinN/AN/A5.2 ± 0.9

Mechanism of Action: G-Quadruplex Targeting and Platination

Selective Recognition of Oncogenic G4 Motifs

FRET-melting assays reveal PT-ttpy’s preferential stabilization of G4s derived from:

  • Human telomeric DNA (22AG): ΔTₘ = +18°C at 1 µM

  • c-myc promoter: ΔTₘ = +25°C at 1 µM

  • CEB25-WT (KRAS promoter): ΔTₘ = +15°C at 1 µM

Competition experiments with 10-fold excess duplex DNA (ds26) show retained G4 stabilization (80% activity), confirming selectivity .

Platination Chemistry and Adduct Formation

PT-ttpy induces sequence-specific platination at:

  • c-myc G4: A21/A22 in 3’-overhang (60% yield) and A12/G13 in lateral loop (20% yield)

  • Telomeric G4 (22AG): A21 in 3’-overhang (20% yield)

Denaturing gel electrophoresis demonstrates platination efficiency correlates with G4 topology, with c-myc showing 3-fold higher adduct formation versus telomeric sequences .

Mitochondrial Dysfunction and Oxidative Stress Induction

mtDNA Depletion and Transcriptional Repression

In A2780 ovarian cancer cells, PT-ttpy (IC80) reduces:

  • mtDNA copy number: 40% decrease vs. untreated (qPCR)

  • mtRNA levels: 50–70% downregulation of ND2, COX1, and ATP6 transcripts (RT-qPCR)

  • OXPHOS complexes: 60% reduction in Complex I and IV protein expression (Western blot)

Bioenergetic Collapse and ROS Generation

Seahorse mito-stress tests show PT-ttpy (10 µM, 24h) impairs:

  • Basal respiration: 65% reduction vs. untreated

  • ATP production: 75% decrease

  • Spare respiratory capacity: 90% loss

Concurrently, PT-ttpy increases mitochondrial ROS (mtROS) 3.5-fold in cancer cells while sparing primary fibroblasts (Figure 4B) .

Comparative Efficacy Against Platinum-Resistant Models

Cytotoxicity in Cisplatin-Resistant Lines

PT-ttpy maintains submicromolar IC50 values in:

  • A2780cis (cisplatin-resistant ovarian): 0.8 µM vs. cisplatin >50 µM

  • NCI-H460 (lung adenocarcinoma): 1.2 µM vs. cisplatin 15 µM

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